

An In-depth Technical Guide to 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Compound Name:	
Cat. No.:	B185963

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde**, a vanillin derivative with potential applications in medicinal chemistry and drug discovery. This document consolidates critical data including its chemical identity, structure, physicochemical properties, and a detailed experimental protocol for its synthesis. While direct biological data for this specific molecule is limited in publicly accessible literature, this guide also explores the well-documented therapeutic potential and relevant signaling pathways of structurally related vanillin and benzyloxybenzaldehyde derivatives. This information is intended to provide a strong foundation for researchers investigating this and similar compounds for the development of novel therapeutics.

Chemical Identity and Structure

Chemical Name: **3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde**

Synonyms: 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde

CAS Number: 81307-09-7

Molecular Formula: C₁₅H₁₃NO₅

Molecular Weight: 287.27 g/mol

Chemical Structure:

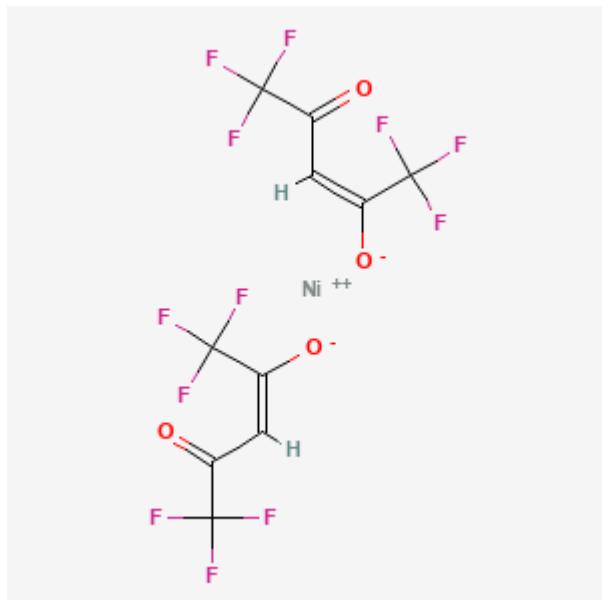


Figure 1: 2D structure of **3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde**.

Physicochemical and Crystallographic Data

A summary of the known physicochemical and crystallographic properties of **3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde** is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference
Physical State	Solid	
Boiling Point	480°C at 760 mmHg	[1]
Density	1.296 g/cm ³	[1]
Crystal System	Monoclinic	[2]
Space Group	P2 ₁ /c	[2]
Unit Cell Dimensions	a=13.743(3) Å, b=12.526(3) Å, c=16.384(3) Å	[2]
Dihedral Angle	The vanillin group and the nitrobenzene ring make a dihedral angle of 4.95 (8)°.	[2]

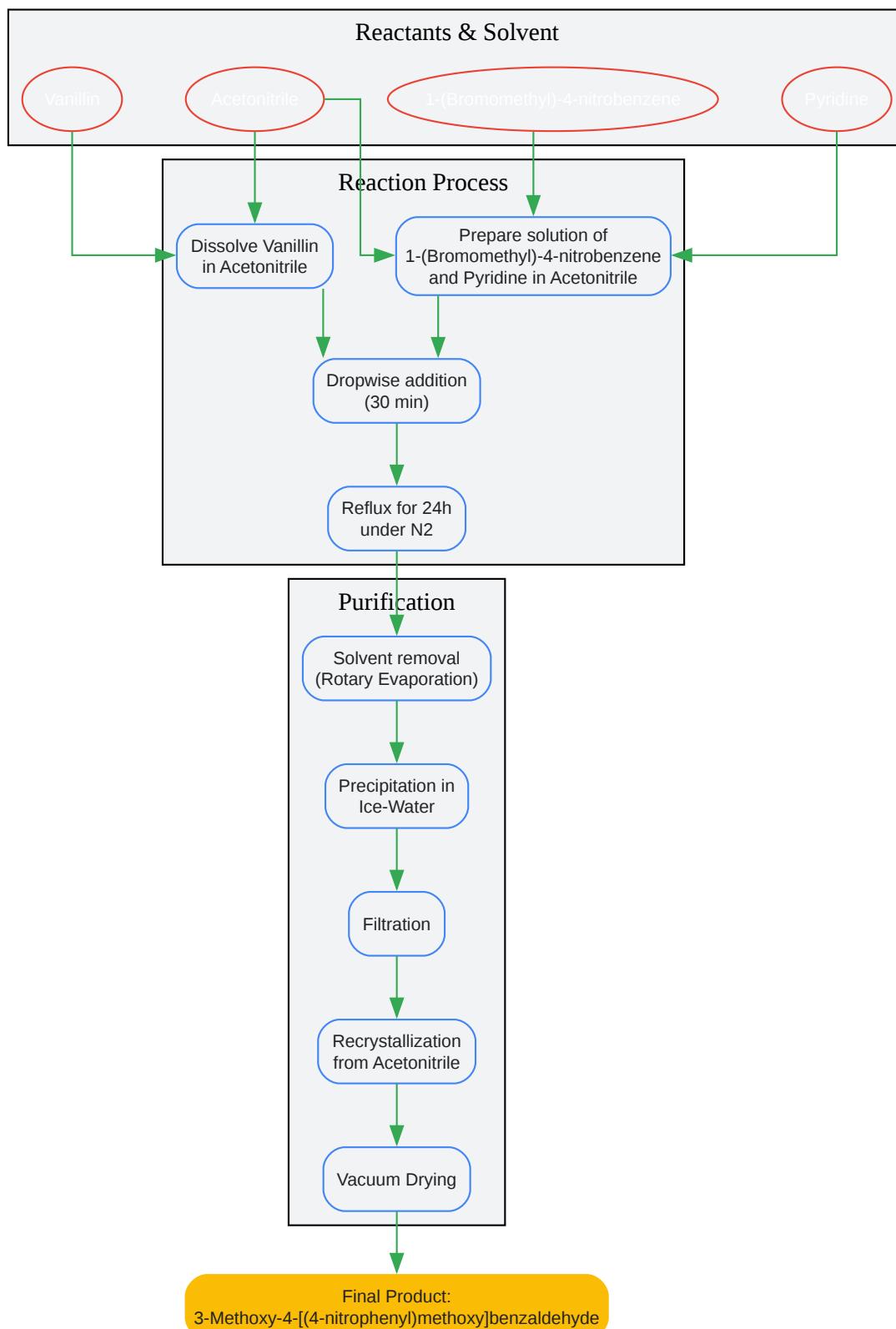
Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of **3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde**, adapted from peer-reviewed literature.[\[2\]](#)

Materials and Reagents

- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
- 1-(Bromomethyl)-4-nitrobenzene
- Pyridine
- Anhydrous acetonitrile

Equipment


- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Standard laboratory glassware

- Rotary evaporator
- Filtration apparatus
- Vacuum oven

Experimental Procedure

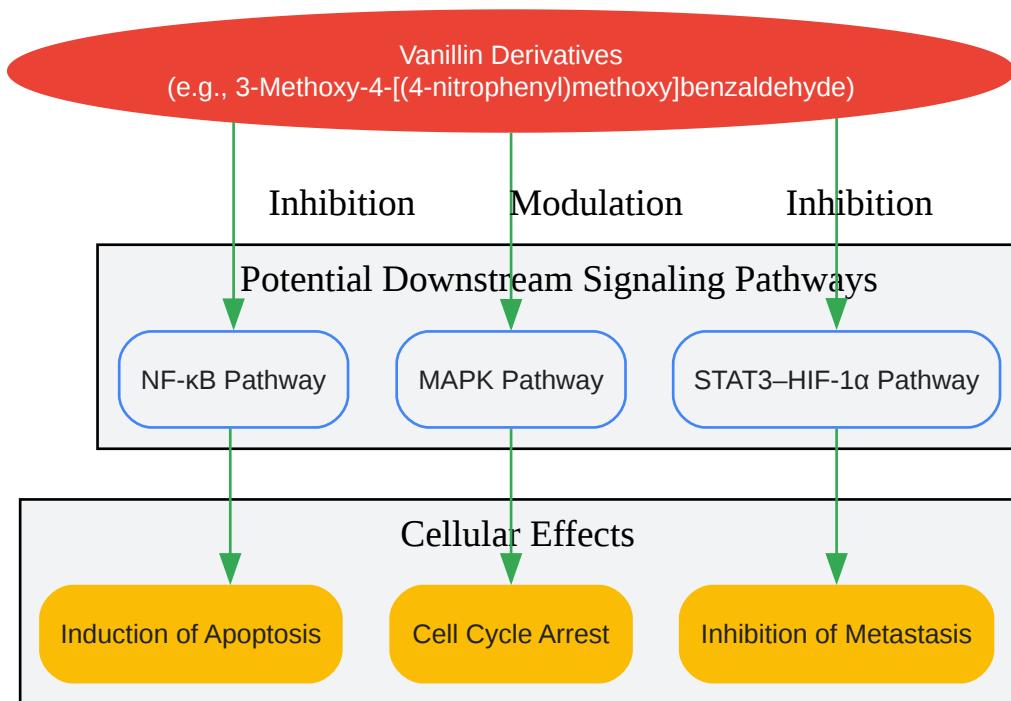
- Reaction Setup: In a round-bottom flask, dissolve 10 mmol of 4-hydroxy-3-methoxybenzaldehyde (1.52 g) in 100 ml of anhydrous acetonitrile.
- Addition of Reagents: To a separate 50 ml of anhydrous acetonitrile, add 10 mmol of 1-(bromomethyl)-4-nitrobenzene (2.16 g) and 10 mmol of pyridine (0.79 g).
- Reaction Execution: Add the solution from step 2 dropwise to the solution from step 1 over a period of 30 minutes with continuous stirring.
- Reflux: Once the addition is complete, reflux the reaction mixture for 24 hours under a nitrogen atmosphere.
- Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
- Precipitation: Pour the resulting mixture into 100 ml of ice-water to precipitate the crude product.
- Purification: Isolate the yellow precipitate by filtration and recrystallize it from acetonitrile.
- Drying: Dry the purified product in a vacuum oven to yield pure **3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

A flowchart of the synthesis process.

Potential Applications in Drug Development and Relevant Signaling Pathways


While direct pharmacological studies on **3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde** are not extensively reported, its structural backbone as a vanillin derivative suggests potential therapeutic applications based on the known bioactivities of related compounds. Vanillin and its derivatives, including Schiff bases, have been widely investigated for their roles in various disease models.

Anticancer Activity

Derivatives of benzyloxybenzaldehyde have demonstrated significant anticancer properties.^[3] Studies on similar compounds have shown that they can induce apoptosis and cause cell cycle arrest in cancer cell lines.^[3] The proposed mechanisms often involve the modulation of key signaling pathways critical for cancer cell survival and proliferation.

Relevant Signaling Pathways:

- **NF-κB Pathway:** Vanillin has been shown to suppress the NF-κB signaling pathway, which is a critical regulator of inflammatory responses and is constitutively active in many cancers.^[4]
- **MAPK Pathway:** The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade in cancer progression that has been shown to be modulated by vanillin derivatives.^[4]
- **STAT3–HIF-1α Pathway:** Some vanillin derivatives have been found to inhibit the STAT3–HIF-1α signaling pathway, which is involved in tumor metastasis under hypoxic conditions.^[5]

[Click to download full resolution via product page](#)

Potential anticancer signaling pathways modulated by vanillin derivatives.

Neuroprotective Effects

Vanillin and its derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's.^[6] Their antioxidant properties and ability to inhibit acetylcholinesterase and β -amyloid peptide aggregation are key areas of investigation.^[6]

Antimicrobial Activity

Schiff bases derived from vanillin have shown promising antibacterial and antifungal activities.^[7] The imine group in Schiff bases is often crucial for their biological activity, and these compounds represent a viable scaffold for the development of new antimicrobial agents.

Conclusion

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde is a readily synthesizable compound with a chemical structure that suggests significant potential for further investigation in drug discovery. While direct biological data is sparse, the extensive research on related vanillin and benzyloxybenzaldehyde derivatives provides a strong rationale for exploring its efficacy in

oncology, neurodegenerative diseases, and infectious diseases. The experimental protocols and consolidated data in this guide are intended to facilitate such future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. advances.umw.edu.pl [advances.umw.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185963#3-methoxy-4-4-nitrophenyl-methoxy-benzaldehyde-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com